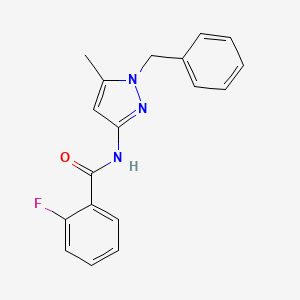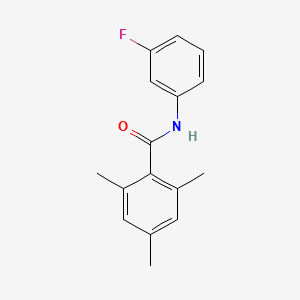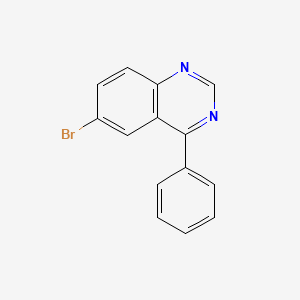
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide (BMF) is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BMF belongs to the class of pyrazole derivatives that have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in cancer and inflammation. This compound has also been shown to activate the p53 pathway, leading to apoptosis in cancer cells. Furthermore, this compound has been shown to modulate the expression of various genes involved in neuronal survival and differentiation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In animal models of inflammation, this compound has been shown to reduce inflammation and oxidative stress. In addition, this compound has been shown to improve cognitive function and reduce neuronal loss in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high purity. This compound is also stable under physiological conditions and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous-based assays. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not fully understood.
将来の方向性
There are several future directions for N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide research. One direction is to investigate the potential of this compound as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative diseases. Another direction is to study the molecular mechanisms of this compound action and identify its target proteins. Furthermore, the development of this compound analogs with improved pharmacokinetic and toxicity profiles could lead to the discovery of more potent and selective compounds. Finally, the use of this compound in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce side effects.
合成法
The synthesis of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds via the formation of an amide bond and yields this compound as a white solid with a high purity.
科学的研究の応用
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-fluorobenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound has also been studied for its anti-inflammatory effects in animal models of inflammation. In addition, this compound has been investigated for its neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-13-11-17(20-18(23)15-9-5-6-10-16(15)19)21-22(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZRSBVJIZBONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-{4-[2-(2,4-dichlorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5358791.png)




![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5358831.png)
![2-(4-chlorophenyl)-4-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5358834.png)
![(1R*,2R*,6S*,7S*)-4-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5358839.png)
![4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5358847.png)
![7-fluoro-2-methyl-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline](/img/structure/B5358851.png)
![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5358859.png)
![N,N-diethyl-1-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B5358862.png)

![3-[(dimethylamino)methyl]-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B5358885.png)